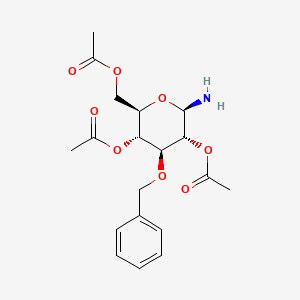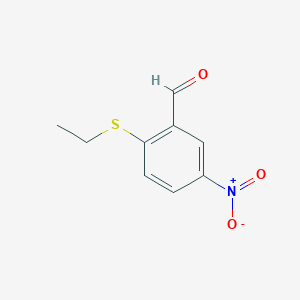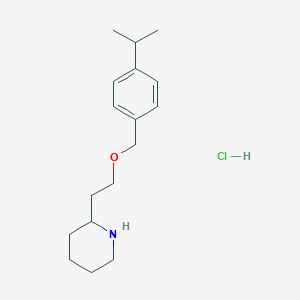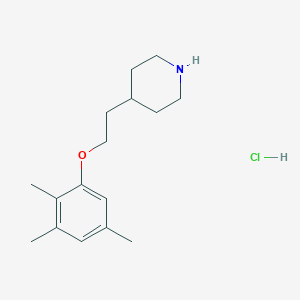![molecular formula C11H15Cl2NO B1397548 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219981-30-2](/img/structure/B1397548.png)
3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride” is 248.15 g/mol. The exact structure would include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a chlorophenoxy group, and a methyl group.Physical And Chemical Properties Analysis
“3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Pyrrolidines are crucial in heterocyclic organic chemistry due to their biological effects and potential industrial applications, such as in medicines, dyes, and agrochemical substances. The synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of reactions and their ability to proceed under mild conditions, exemplifies the importance of pyrrolidine derivatives in synthetic chemistry (Żmigrodzka et al., 2022). Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the versatility of pyrrolidine compounds in producing useful intermediates for agrochemical and medicinal compounds (Ghelfi et al., 2003).
Biological Applications
Pyrrolidine derivatives have been studied for their antimicrobial and antifungal activities, indicating their potential in addressing various infections. The synthesis of novel bicyclic thiohydantoin fused to pyrrolidine compounds and their subsequent antimicrobial activity study against a range of bacterial strains, including S. aureus and E. coli, showcases the potential of pyrrolidine derivatives in developing new antibacterial agents (Nural et al., 2018).
Chemical Properties and Characterization
Research on pyrrolidine derivatives extends to exploring their chemical properties and structural characterization. For instance, studies on the solvatochromism of azo dyes containing pyrrolidine structures offer insights into the electronic properties of these compounds and their interactions with different solvents, further underlining the significance of pyrrolidine derivatives in developing materials with specific optical properties (Hofmann et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAKBPVNKACEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine](/img/structure/B1397468.png)
![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)

![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)

![3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397481.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)